![molecular formula C18H13ClFN3O B2382837 N-([2,3'-bipyridin]-4-ylmethyl)-2-chloro-4-fluorobenzamide CAS No. 2034439-87-5](/img/structure/B2382837.png)
N-([2,3'-bipyridin]-4-ylmethyl)-2-chloro-4-fluorobenzamide
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Overview
Description
N-([2,3'-bipyridin]-4-ylmethyl)-2-chloro-4-fluorobenzamide, also known as BDF-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamide derivatives and has been shown to possess various biochemical and physiological effects.
Scientific Research Applications
Transition-Metal Catalysis
Bipyridines and their derivatives serve as essential ligands in transition-metal catalysis. They coordinate with metal centers, facilitating various reactions. In the case of our compound, its bipyridine moiety can act as a ligand, enabling catalytic processes. Researchers have explored its use in Suzuki coupling, Negishi coupling, and Stille coupling reactions . These cross-coupling methods are valuable for synthesizing complex organic molecules.
Other Innovative Applications
While the above sections cover established areas, keep an eye on emerging applications. Researchers continuously explore novel uses for bipyridine derivatives. Our compound’s synthesis landscape warrants investigation in fields like materials science, nanotechnology, and beyond.
!Graphical Abstract Figure 1: Bipyridine derivatives in various applications.
Mechanism of Action
Target of Action
The primary target of N-([2,3’-bipyridin]-4-ylmethyl)-2-chloro-4-fluorobenzamide is the Mitogen-activated protein kinase 10 (MAPK10) . MAPK10 is a protein kinase involved in a wide variety of cellular processes such as proliferation, differentiation, transcription regulation, and development.
Mode of Action
It is known that the compound interacts with its target, potentially altering its function and leading to changes in cellular processes .
Biochemical Pathways
Given its target, it is likely to impact pathways involving mapk10, which plays a crucial role in various cellular processes .
Result of Action
Given its target, it is likely to impact cellular processes regulated by mapk10 .
properties
IUPAC Name |
2-chloro-4-fluoro-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O/c19-16-9-14(20)3-4-15(16)18(24)23-10-12-5-7-22-17(8-12)13-2-1-6-21-11-13/h1-9,11H,10H2,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIAAPWIDZYGCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,3'-bipyridin]-4-ylmethyl)-2-chloro-4-fluorobenzamide |
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